Funtumine

Description

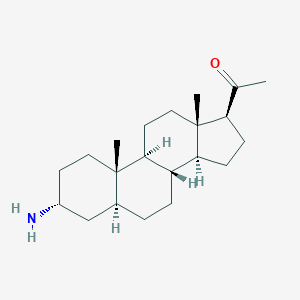

Structure

3D Structure

Properties

IUPAC Name |

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12,22H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWBIOMTXFDIOP-SYBPFIFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878598 | |

| Record name | Funtumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-45-3 | |

| Record name | (3α,5α)-3-Aminopregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Funtumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Funtumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α-amino-5α-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUNTUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29N9T471HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Isolation and Purification Methodologies for Funtumine

Source Organism Cultivation and Material Preparation (Holarrhena floribunda)

Holarrhena floribunda (G. Don) T. Durand & Schinz is a significant source of funtumine and other steroidal alkaloids. This plant is indigenous to sub-Saharan Africa. nih.govresearchgate.net Different parts of the plant, including leaves, stem bark, and roots, have been utilized for the extraction of alkaloids, with the root bark typically containing the highest concentration (2–4%), followed by the stem bark (1–2.5%) and the leaves and flowers (less than 1%). prota4u.org For isolation purposes, plant material such as leaves or stem bark is collected. nih.govresearchgate.netnih.gov Following collection, the plant material is typically washed thoroughly, air-dried, and then milled into a coarse powder to increase the surface area for extraction. nih.gov Some large-scale extraction processes involve alkaline dissociation of fresh plant material, such as treating crushed leaves with aqueous ammonia (B1221849) to disrupt cellular complexes and convert alkaloids to their free base form, enhancing their solubility in organic solvents.

Sophisticated Extraction Techniques for Steroidal Alkaloids

Extracting steroidal alkaloids like this compound from the complex plant matrix requires efficient techniques to separate the desired compounds from other plant constituents such as triterpenes, latex, chlorophyll, and tannoids.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a common strategy employed in the isolation of bioactive compounds, including steroidal alkaloids from Holarrhena floribunda. nih.govresearchgate.netnih.gov This approach involves systematically separating the crude extract into fractions based on their chemical properties and then testing each fraction for a specific biological activity (e.g., antimicrobial or antiproliferative activity). nih.govresearchgate.netnih.gov Fractions exhibiting the desired activity are further fractionated and tested until pure, active compounds are isolated. nih.govresearchgate.netnih.gov This method was successfully used to isolate this compound and other steroidal alkaloids from Holarrhena floribunda leaf and stem bark extracts based on their antiproliferative or biofilm inhibitory properties. nih.govresearchgate.netnih.gov

Optimized Solvent Extraction Protocols

Solvent extraction is a fundamental step in isolating this compound. Common methods include maceration and Soxhlet extraction using polar solvents or mixtures. Yield optimization often involves adjusting solvent ratios and extraction time. For instance, 70% ethanol (B145695) has been shown to increase alkaloid solubility.

Specific examples of solvent extraction protocols include:

Maceration of dried, ground plant material in 70% ethanol at room temperature. nih.govnih.gov The mixture is typically stirred periodically, decanted, and filtered. nih.gov The filtrate is then concentrated under reduced pressure. nih.govnih.gov

Soxhlet extraction using solvents like ethyl acetate (B1210297) or dichloromethane. mdpi.com Industrial facilities may employ modified Soxhlet extractors with solvent recycling and continuous alkalinization (e.g., in-line ammonia injection) to maintain an alkaline pH (10–11), which can boost alkaloid yield.

Initial extraction yields of this compound in mature leaves rarely exceed 0.8% (w/w), and geographical variation can affect alkaloid content.

Emerging Solvent-Free Extraction Approaches

While solvent-based methods are prevalent, emerging solvent-free extraction techniques are being explored. Supercritical CO₂ extraction shows promise for isolating compounds, with preliminary yields of 0.58% reported under specific conditions (300 bar/50°C). However, the high equipment costs associated with supercritical fluid extraction currently limit its industrial adoption. mdpi.com Other green extraction technologies, such as pressurized water-based extraction (PhytoClean method), are also being developed to recover bioactive compounds without traditional organic solvents. apfoodonline.com These methods aim to improve safety, reduce environmental impact, and produce solvent-free extracts. apfoodonline.com

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of compounds present in the crude extract.

Column Chromatography (Silica, Alumina)

Column chromatography is a widely used technique for the purification of this compound and other steroidal alkaloids from Holarrhena floribunda. nih.govresearchgate.netnih.gov This method separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through the column. uvic.cautahtech.edu

Common stationary phases used include silica (B1680970) gel and alumina (B75360). nih.govuvic.cautahtech.edupriyamstudycentre.com Silica gel is slightly acidic, while alumina can be acidic, neutral, or basic. uvic.ca The choice of adsorbent and solvent system is crucial for effective separation. uvic.capriyamstudycentre.com More polar compounds are adsorbed more strongly to polar stationary phases like silica and alumina, and non-polar compounds are typically eluted first. uvic.ca

In the purification of this compound, column chromatography on silica gel has been employed, often using chloroform-methanol gradients as the mobile phase. Alumina column chromatography has also been used, for example, with a chloroform-methanol gradient (9:1 to 7:3) for the purification of alkaloid fractions. The ratio of adsorbent to sample weight is typically high (e.g., 40:1) for effective separation. uvic.ca Repeated column chromatography is often necessary to achieve high purity. nih.govresearchgate.net

Data on extraction yields and purification results can vary depending on the specific protocol and plant material used. While specific yield data for this compound from various detailed chromatographic steps were not consistently available across the sources, the general methodologies highlight the reliance on these techniques for isolating the compound.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely utilized for the purification and analysis of natural products, including alkaloids like this compound. HPLC offers enhanced resolution and sensitivity compared to traditional column chromatography, making it suitable for achieving high purity. researchgate.netslideshare.net Reversed-phase HPLC, specifically on reversed-phase silica gel, has been mentioned in the context of this compound. thieme-connect.de

HPLC can be employed on both analytical and preparative scales. Analytical HPLC is valuable for monitoring the purity of fractions obtained from other separation methods and for validating the identity and purity of the final isolated compound. researchgate.net Preparative HPLC allows for the isolation of larger quantities of the target compound from complex mixtures. ikm.org.my The selection of appropriate column dimensions and operating parameters, such as flow rate and mobile phase composition, is crucial for maximizing resolution and recovery of this compound. For complex mixtures or components with very similar retention characteristics, techniques like preparative recycling HPLC can be particularly effective, allowing unresolved peaks to be recirculated through the column until adequate separation is achieved. ikm.org.my Purity assessment after HPLC can be performed using various analytical techniques, including mass spectrometry, with reported purities exceeding 95% for some isolated compounds. nih.gov

Thin-Layer Chromatography (TLC) in Fractionation and Monitoring

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid technique essential for monitoring the progress of chromatographic separations, such as column chromatography, and for assessing the composition of fractions. libretexts.orgumich.educhemistryhall.comfractioncollector.info In the isolation of this compound, TLC has been used to monitor fractions obtained from column chromatography.

TLC separations are based on the differential affinities of compounds for a stationary phase (typically silica gel or alumina on a plate) and a mobile phase (solvent system). libretexts.orgumich.edu The retention factor (Rf) value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions and can be used for tentative identification and purity assessment. libretexts.orgumich.edu For this compound, an Rf value of 0.41 has been reported using a silica gel stationary phase and a mobile phase system of chloroform:methanol:ammonia in an 80:18:2 ratio.

TLC can also be employed on a preparative scale for purifying small quantities of compounds. libretexts.org Furthermore, TLC is frequently used to scout and optimize solvent systems for larger-scale chromatographic techniques like column chromatography or HPLC. umich.edu Visualization of compounds on TLC plates is typically achieved using UV light or staining reagents. umich.edu Co-spotting the sample with a known standard of this compound on the same TLC plate can aid in confirming the identity of the isolated compound. libretexts.orgumich.edu

Recrystallization Techniques for this compound Enrichment

Recrystallization is a fundamental purification technique that leverages the differences in solubility of a compound and its impurities in a suitable solvent or solvent mixture. This method is often employed as a final step to obtain crystalline, high-purity material. gcwgandhinagar.com For this compound, recrystallization from ethyl acetate has been documented as a final purification step. This process yielded this compound in crystalline form, specifically as needles, with a reported melting point of 214°C.

While fractional crystallization, a related technique, can be used for alkaloid purification, it may be less effective for separating components in highly complex mixtures compared to chromatographic methods. mlsu.ac.in Recrystallization is particularly effective when the target compound is a crystalline solid and its solubility properties differ significantly from those of the remaining impurities. The process typically involves dissolving the impure solid in a hot solvent, filtering to remove insoluble impurities, and then cooling the solution to allow the pure compound to crystallize out, leaving soluble impurities in the mother liquor. The crystals are then collected and dried. Recrystallization can lead to highly pure compounds, sometimes obtained as white powders. nih.gov

Summary of Chromatographic and Recrystallization Parameters for this compound Purification

| Technique | Stationary Phase | Mobile Phase / Solvent System | Key Observation / Result | Reference |

| Column Chromatography | Alumina | Chloroform-methanol gradient (9:1 to 7:3) | This compound elutes at 7:3 | |

| TLC | Silica gel | Chloroform:methanol:ammonia (80:18:2) | Rf = 0.41 | |

| Recrystallization | N/A | Ethyl acetate | Yields needles, MP = 214°C |

Chemical Synthesis and Derivatization Strategies of Funtumine

Total Synthesis Approaches for Funtumine

Total synthesis of complex natural products like this compound typically involves constructing the entire molecular framework from simpler, readily available starting materials through a series of controlled chemical reactions. While specific detailed total synthesis routes for this compound itself were not extensively detailed in the search results beyond general mentions of steroidal alkaloid synthesis, the principles applied to similar complex molecules are relevant.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a strategic approach in organic synthesis that involves working backward from the target molecule to simpler starting materials by breaking chemical bonds through a series of "disconnections". For a steroidal alkaloid like this compound with its characteristic pregnane (B1235032) core and amino and ketone functionalities, key disconnections would likely focus on the formation of the steroid ring system and the introduction of the amino and ketone groups at the specific C-3 and C-20 positions, respectively. This process helps identify potential synthetic routes and necessary functional group interconversions. youtube.comslideshare.net

Stereoselective and Enantioselective Synthesis Methods

Given the multiple stereocenters in the steroidal backbone of this compound, stereoselective and enantioselective synthesis methods are crucial to ensure the correct three-dimensional arrangement of atoms. wikipedia.org These methods aim to control the formation of new stereocenters or to synthesize specifically one enantiomer of a chiral compound. Techniques such as using chiral auxiliaries, asymmetric catalysis, or enzymatic reactions are commonly employed in the synthesis of complex natural products to achieve high levels of stereocontrol. collectionscanada.gc.canih.govresearchgate.net While direct examples for this compound were not found, research on the synthesis of other steroidal alkaloids and complex molecules highlights the importance of these methods in accessing the desired stereoisomer. collectionscanada.gc.canih.govresearchgate.netresearchgate.netsioc-journal.cn

Functional Group Interconversions in this compound Synthesis

Functional group interconversions (FGIs) are fundamental transformations used throughout organic synthesis to convert one functional group into another, enabling the manipulation of molecular properties and reactivity. youtube.comslideshare.netsolubilityofthings.comimperial.ac.uk In the synthesis of this compound, FGIs would be essential for introducing and modifying the amino group at C-3 and the ketone group at C-20, as well as for manipulating functionalities elsewhere on the steroid core. Examples of relevant FGIs in the context of steroidal alkaloid synthesis could include the conversion of hydroxyl groups to amines or ketones, oxidation/reduction reactions, and the introduction or removal of protecting groups to selectively react at specific sites. slideshare.netsolubilityofthings.comimperial.ac.uk

Semi-Synthetic Modification of this compound

Semi-synthetic approaches involve using naturally occurring compounds as starting materials and performing chemical modifications to synthesize the target molecule or its analogs. routledge.com this compound can be accessed through semi-synthetic routes starting from readily available steroidal precursors.

Acetylation of Steroidal Precursors to this compound

One described semi-synthetic route to this compound involves the acetylation of steroidal precursors. Specifically, 20α-hydroxy-3-oxo-(5α)-pregnane can be refluxed with acetic anhydride (B1165640) at elevated temperatures (170°C) for a period, followed by workup and crystallization to yield an acetylated product. Subsequent deacetylation of this intermediate using basic hydrolysis (e.g., with 5% NaOH at 60°C) affords this compound. This method demonstrates the utility of simple functional group transformations on a steroidal scaffold to access this compound.

| Starting Material | Reaction Conditions (Acetylation) | Product | Yield (%) | Purity (%) |

| 20α-Hydroxy-3-oxo-(5α)-pregnane (146 mg) | Reflux with acetic anhydride (50 mL) at 170°C for 1 hour | Acetylated product | - | - |

| Intermediate Product | Reaction Conditions (Deacetylation) | Product | Yield (%) | Purity (%) |

| Acetylated product | Basic hydrolysis (5% NaOH, 60°C, 2 h) | This compound | 78.4 | 92.1 |

Note: Yield and purity data for the acetylation step were not explicitly provided as a percentage in the source, only the amount of acetylated product obtained from a given amount of starting material.

Catalytic Reduction of Ketoxime Intermediates for this compound Analogs

A scalable semi-synthetic route for accessing this compound and its analogs involves the catalytic reduction of ketoxime intermediates. Ketoximes can be prepared from the corresponding ketones (e.g., the C-20 ketone in a pregnane precursor). Catalytic hydrogenation of these ketoximes can lead to the formation of the desired amino group. utc.edunih.govresearchgate.net A reported method utilizes platinum oxide as a catalyst in acetic acid under a hydrogen atmosphere. For instance, a ketoxime intermediate (200 mg) in acetic acid (15 mL) was hydrogenated for 3 hours using 100 mg of platinum oxide. This catalytic reduction can yield the corresponding amine, which, depending on the starting ketoxime, could be this compound or a this compound analog. The reduction of ketoximes can be influenced by reaction conditions and the catalyst used, potentially leading to primary amines or hydroxylamines. utc.edunih.govresearchgate.net

| Starting Material | Reaction Conditions (Catalytic Reduction) | Product | Yield (%) | Purity (%) |

| Ketoxime Derivative (200 mg) | H₂ atmosphere, PtO₂ (100 mg), Acetic acid (15 mL), 3 hours | This compound or Analog | 65.2 | 88.7 |

Note: The table reflects data presented in the source for a "Ketoxime Derivative" yielding this compound with the specified yield and purity.

Synthesis of Novel this compound Amide/Sulfonamide Derivatives

The synthesis of novel this compound amide and sulfonamide derivatives has been reported as a strategy to discover new natural product-based anticancer agents. researchgate.netresearchgate.netnih.gov this compound, possessing a 3α-amino-20-oxo-5α-pregnane backbone, provides a suitable scaffold for the introduction of amide and sulfonamide functionalities through reactions involving its amino group.

A general synthetic procedure for the preparation of this compound amide/sulfonamide derivatives involves the reaction of this compound with appropriate acyl chlorides or sulfonyl chlorides. researchgate.netwur.nl This approach allows for the structural modification at the amino group, leading to a series of novel compounds with potentially altered biological activities. Spectroscopic techniques, such as 1H NMR and 13C NMR, are typically employed to identify and characterize the synthesized derivatives. researchgate.netnih.gov X-ray diffraction analysis can further confirm the structures of selected compounds. researchgate.netnih.gov

While specific detailed reaction conditions and yields for a broad range of this compound amide/sulfonamide derivatives were not extensively detailed in the available snippets, the general approach involves the functionalization of the primary amino group of this compound. The synthesis of amide derivatives commonly involves the reaction of an amine with a carboxylic acid or an activated carboxylic acid derivative (such as an acyl chloride or ester) nih.govrroij.com. Similarly, sulfonamide synthesis typically involves the reaction of an amine with a sulfonyl halide, most commonly a sulfonyl chloride youtube.comnews-medical.net.

Exploration of Novel Synthetic Pathways for this compound Derivatives

The exploration of novel synthetic pathways for this compound derivatives is driven by the desire to discover compounds with improved properties, such as enhanced biological activity or modified pharmacokinetic profiles. The synthesis of amide and sulfonamide derivatives represents one avenue for exploring novel chemical space around the this compound core structure. researchgate.netnih.gov

The derivatization of this compound, particularly at the 3α-amino position, allows for the introduction of diverse substituents, leading to a library of novel compounds. researchgate.netnih.gov This systematic modification of the natural product scaffold is a common strategy in drug discovery to identify key structural features responsible for biological activity.

While the provided information primarily highlights the synthesis of amide and sulfonamide derivatives, the exploration of novel pathways could also encompass modifications at other positions of the steroidal backbone or the development of more efficient or selective synthetic routes to existing or new derivatives. The unique steroidal structure of this compound provides multiple sites for potential chemical modification and the development of diverse synthetic strategies.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of chemical compounds, including natural product derivatives like this compound, is increasingly important for minimizing the environmental impact of chemical processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products.

Several key principles of green chemistry are relevant to the synthesis of this compound and its derivatives. These include:

Waste Prevention: Designing synthetic routes that minimize or eliminate waste is a primary goal. This can involve optimizing reactions for high atom economy, where most atoms of the reactants are incorporated into the final product.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Safer Solvents and Auxiliaries: The use of auxiliary substances, such as solvents and separation agents, should be minimized or avoided, and innocuous alternatives should be used when necessary.

Design for Energy Efficiency: Energy requirements of chemical processes should be minimized, ideally by conducting reactions at ambient temperature and pressure.

Use of Renewable Feedstocks: Utilizing renewable raw materials instead of depleting ones is a key principle for sustainability.

Catalysis: The use of catalytic reagents, which are often more selective and efficient, is preferred over stoichiometric reagents, reducing waste.

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste.

While specific examples of the explicit application of these principles specifically to this compound synthesis were not detailed in the provided search results, these principles provide a framework for developing more sustainable synthetic routes for this compound and its derivatives in the future. The pharmaceutical industry, in general, is increasingly adopting green chemistry practices to streamline drug synthesis and reduce environmental impact. Techniques such as continuous flow chemistry and biocatalysis are being explored to reduce energy use, solvent waste, and purification steps in chemical synthesis.

Advanced Spectroscopic and Crystallographic Elucidation of Funtumine S Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including steroidal alkaloids like Funtumine. solubilityofthings.com It provides detailed information about the arrangement of atoms and functional groups within the molecule. solubilityofthings.com The process typically involves acquiring and analyzing one-dimensional and two-dimensional NMR spectra. solubilityofthings.com

One-Dimensional NMR (¹H, ¹³C NMR) for this compound Structural Assignment

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial assignment of signals and the determination of different types of protons and carbons present in the this compound molecule. Comparing the observed ¹H and ¹³C NMR peaks with reference data is a standard method for confirming structural identity. For instance, a ¹H NMR peak at δ 3.2 ppm has been noted for a C-3 proton in the indole (B1671886) ring of a related compound, highlighting the utility of characteristic chemical shifts in structural assignment.

While specific ¹H and ¹³C NMR data for this compound are mentioned as being compared to existing literature profiles for identification d-nb.infonih.gov, detailed peak assignments (chemical shifts, multiplicities, integration) for this compound itself were not extensively provided in the search results. However, ¹H and ¹³C NMR data are routinely used to determine the number of peak groups, their integrals, chemical shifts, and multiplicity patterns, which collectively aid in deducing the proton sequence and carbon framework. solubilityofthings.comkarary.edu.sd

Two-Dimensional NMR Correlation Experiments (COSY, HMQC, HMBC, NOESY, ROESY, TOCSY) for Connectivity and Spatial Arrangement

Two-dimensional (2D) NMR techniques provide crucial correlation information that complements 1D NMR data, enabling the determination of connectivity and spatial relationships within the this compound molecule. solubilityofthings.comwikipedia.org These experiments distribute signals across two frequency axes, enhancing resolution and separating overlapping peaks, which is particularly beneficial for complex molecules. wikipedia.org

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled through chemical bonds, typically 2 or 3 bonds. solubilityofthings.comwikipedia.orgprinceton.edu Cross-peaks in a COSY spectrum indicate these interactions, helping to build spin systems and deduce molecular frameworks. solubilityofthings.comgithub.io

TOCSY (TOtal Correlation SpectroscopY): Similar to COSY, TOCSY shows correlations between coupled protons, but it can correlate protons over longer chains of couplings, aiding in the identification of interconnected spin networks or subunits within a molecule. wikipedia.orgprinceton.edumagritek.com

HSQC (Heteronuclear Single Quantum Coherence): This technique establishes correlations between protons and directly bonded heteronuclei, such as ¹³C. solubilityofthings.comprinceton.edu This is essential for assigning carbon signals to their attached protons. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by multiple bonds, typically 2 to 4 bonds. wikipedia.orgprinceton.edumagritek.com This is particularly useful for connecting different fragments of a molecule and identifying quaternary carbons. github.iomagritek.com

NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating frame Overhauser Effect SpectroscopY): These experiments provide "through-space" correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. wikipedia.orgprinceton.edumagritek.com This information is invaluable for understanding the stereochemistry and conformation of the molecule. magritek.com

While the search results confirm the use of NMR spectroscopic methods for the structural elucidation of this compound and related steroidal alkaloids researchgate.netd-nb.infonih.govd-nb.info, specific detailed 2D NMR data (correlation tables, assigned cross-peaks) for this compound were not provided. However, the principles and applications of these 2D NMR techniques are well-established for determining connectivity and spatial arrangements in complex organic molecules. solubilityofthings.comwikipedia.orgprinceton.edugithub.iomagritek.com

Computational Approaches for NMR Chemical Shift Prediction and Validation

Computational methods, such as machine learning and quantum chemistry calculations (e.g., DFT/GIAO), are increasingly used to predict NMR chemical shifts. rsc.orgmdpi.comnih.gov These predictions can play a significant role in structure validation and elucidation by comparing predicted shifts with experimental data. nih.govchemaxon.com While the search results discuss the application of these methods for chemical shift prediction in general rsc.orgmdpi.comnih.gov, and mention the use of computational analysis in conjunction with HRMS data for tentative identification nsf.gov, there were no specific details provided regarding the computational prediction and validation of this compound's NMR chemical shifts.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation analysis. karary.edu.sd It is routinely used in conjunction with NMR for the structural elucidation of natural products like this compound. researchgate.netd-nb.info

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition and molecular weight of a compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with very similar nominal masses. princeton.edunsf.govacs.org

For this compound, HRMS analysis has been used to validate its purity and confirm its molecular weight. The mass-to-charge ratio of the protonated molecule ([M+H]⁺) at m/z 412.3 has been reported, which is used to validate purity via mass spectrometry. PubChem lists the molecular formula of this compound as C₂₁H₃₅NO with a monoisotopic mass of 317.27185 Da and a calculated exact mass of 317.271864740 Da. uni.lunih.govmetabolomicsworkbench.org The predicted collision cross section for the [M+H]⁺ adduct is 182.2 Ų. uni.lu

| Property | Value | Unit | Source |

| Molecular Formula | C₂₁H₃₅NO | - | uni.lunih.govmetabolomicsworkbench.org |

| Monoisotopic Mass | 317.27185 | Da | uni.lu |

| Exact Mass (Calculated) | 317.271864740 | Da | metabolomicsworkbench.org |

| [M+H]⁺ m/z (Reported) | 412.3 | - | |

| [M+H]⁺ Predicted CCS | 182.2 | Ų | uni.lu |

It's important to note the discrepancy between the reported [M+H]⁺ m/z of 412.3 and the calculated monoisotopic/exact mass of approximately 317.27 Da for the molecular formula C₂₁H₃₅NO uni.lunih.govmetabolomicsworkbench.org. This suggests that the m/z 412.3 might correspond to an adduct other than a simple protonated molecule or a different compound. However, the PubChem entry for this compound (CID 101702) clearly lists C₂₁H₃₅NO. nih.govmetabolomicsworkbench.org Further investigation would be needed to reconcile this reported m/z value with the established molecular formula.

HRMS data with high mass accuracy is also helpful for annotating mass spectrometry data and reporting detections. nsf.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the detection of the resulting fragment ions. acdlabs.com The fragmentation pattern is characteristic of the compound's structure and provides valuable information for structural confirmation and elucidation. karary.edu.sdacdlabs.com

Monitoring key fragments in the MS/MS spectrum is used to confirm the backbone integrity of this compound. A reported key fragment is at m/z 395.2, corresponding to [M+H–NH₃]⁺. This fragmentation pattern, specifically the loss of NH₃, is indicative of the presence of an amino group in the molecule. Another reported base peak in the mass spectrum at m/z 72 is inductive of the presence of an N,N-dimethyl group at C-20 in a related compound, and a base peak at m/z 43 was attributed to the cleavage of ring A to the amino group. umanitoba.ca While these specific fragment assignments are for related compounds, they illustrate how MS/MS fragmentation is used to deduce structural features.

MS/MS based analysis is a common and effective strategy for structural identification. shimadzu.com The fragmentation pattern of a molecule in a mass spectrometer is reproducible and contains valuable information about its chemical structure. acdlabs.com

| Fragment m/z | Proposed Neutral Loss | Interpretation | Source |

| 395.2 | NH₃ | Loss of ammonia (B1221849) group | |

| 72 | - | Indicative of N,N-dimethyl group at C-20 (in related compound) | umanitoba.ca |

| 43 | - | Attributed to cleavage of ring A to amino group (in related compound) | umanitoba.ca |

The use of HRMS/MS acquisitions with a data-dependent method, including full scan detection and fragmentation of significant peaks, is a common approach in the analysis of natural products. europa.eu

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies libretexts.orgwiley.comlibretexts.org. Molecular bonds vibrate at characteristic frequencies, and when these frequencies match the frequency of incident IR radiation, absorption occurs, resulting in peaks in the IR spectrum. The position, intensity, and shape of these peaks provide qualitative information about the functional groups. For steroidal alkaloids like this compound, IR spectroscopy can reveal the presence of key functional groups such as carbonyl (C=O), hydroxyl (O-H), amino (N-H), and various C-H stretching and bending vibrations associated with the steroid skeleton researchgate.netgcwgandhinagar.comnih.gov. While specific IR peak data for this compound is not detailed in the provided sources, IR spectroscopy has been used in the characterization of synthesized this compound derivatives, indicating its utility in confirming the presence of intended functional groups after chemical modifications researchgate.net.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a complementary vibrational spectroscopic technique that provides information based on the inelastic scattering of light by molecular vibrations irdg.orgfrontiersin.orgspectroscopyonline.comhoriba.comnih.govmdpi.com. Unlike IR, which relies on changes in dipole moment during vibration, Raman spectroscopy is sensitive to changes in polarizability. This makes Raman particularly useful for analyzing nonpolar or weakly polar bonds and functional groups that may be weak absorbers in IR. The combination of IR and Raman spectroscopy offers a more complete picture of a molecule's vibrational modes. Raman spectroscopy generates a molecular fingerprint that can be used for identification and structural analysis spectroscopyonline.comhoriba.com. Although specific Raman data for this compound is not provided, Raman spectroscopy's ability to analyze molecular composition and structural differences makes it a valuable tool for the comprehensive vibrational analysis of complex organic molecules like steroidal alkaloids frontiersin.orgnih.gov.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, involves measuring the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within a molecule, particularly those involving pi electrons and non-bonding electrons. UV-Vis spectroscopy is useful for detecting the presence of chromophores, such as conjugated systems, aromatic rings, or carbonyl groups, and can provide insights into their electronic environment youtube.com. While the core steroid structure of this compound is primarily saturated, the presence of a carbonyl group at the C-20 position could lead to n to pi* electronic transitions in the UV region. UV-Vis spectroscopy can be used to characterize the electronic properties of this compound and its derivatives, especially those with introduced chromophores through structural modifications researchgate.net.

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

X-ray crystallographic analysis is a definitive technique for determining the three-dimensional structure of a molecule, including the precise positions of atoms, bond lengths, bond angles, and torsional angles researchgate.netnih.govchemistry-chemists.comthieme-connect.declariant.comresearchgate.netrcsb.orgbioscience.firesearchgate.net. Crucially, it can unequivocally establish the absolute stereochemistry and conformation of a chiral molecule like this compound. This technique requires the compound to be in crystalline form. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of the crystal, a detailed electron density map can be generated, from which the molecular structure is built. X-ray diffraction analysis has been successfully employed to confirm the structures of synthesized this compound amide/sulfonamide derivatives, highlighting its importance in validating proposed structures and determining stereochemistry researchgate.netresearchgate.netresearchgate.net. While a specific crystal structure for this compound itself is not detailed in the provided snippets, the successful application of this technique to its derivatives underscores its power in providing unambiguous structural information for this class of compounds.

Integration of Hyphenated Analytical Techniques (e.g., LC-NMR, GC-MS, LC-MS) for Complex Mixtures

The study of natural products, including steroidal alkaloids like this compound, often involves working with complex mixtures isolated from biological sources. Hyphenated analytical techniques combine the separation power of chromatography with the identification capabilities of spectroscopic or spectrometric detectors, allowing for the analysis of individual components within a mixture youtube.comnih.govwisdomlib.orgresearchgate.net.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) integrates liquid chromatography, which separates compounds based on their differential partitioning between a stationary and a mobile phase, with NMR spectroscopy, which provides detailed structural information based on the magnetic properties of atomic nuclei wisdomlib.orgresearchgate.netmdpi.comchromatographytoday.com. This technique is particularly valuable for the online structural elucidation of compounds in complex liquid mixtures without the need for prior isolation. LC-NMR can distinguish between structural, conformational, and optical isomers, offering comprehensive structural data for separated components chromatographytoday.com.

GC-MS (Gas Chromatography-Mass Spectrometry) couples gas chromatography, used for separating volatile and semi-volatile compounds, with mass spectrometry, which measures the mass-to-charge ratio of ions to identify and quantify substances nih.govfilab.frplos.orgresearchgate.net. GC-MS is widely used for the analysis of volatile organic compounds and can provide molecular weight and fragmentation pattern information, aiding in the identification of components in a mixture. GC-MS has been applied in the analysis of alkaloid-rich fractions from plant extracts researchgate.net.

LC-MS (Liquid Chromatography-Mass Spectrometry) combines liquid chromatography with mass spectrometry and is a versatile technique for analyzing a wide range of compounds, including less volatile and more polar molecules than those amenable to GC-MS wisdomlib.orgresearchgate.netscirp.orgnih.gov. LC-MS provides molecular weight information and can offer structural insights through fragmentation analysis. It is a commonly used method for the analysis of natural products and alkaloids in complex matrices scirp.orgnih.gov. LC-MS/MS (tandem mass spectrometry) provides even more detailed fragmentation data, enhancing the confidence of compound identification scirp.orgx-mol.com.

Molecular Mechanisms of Funtumine S Biological Interactions

Investigations into Cellular Mechanisms of Action

Studies have explored the cellular processes influenced by Funtumine treatment, revealing its impact on critical pathways governing cell fate, including the induction of programmed cell death (apoptosis) and the regulation of the cell cycle.

Apoptosis Induction Pathways

This compound has been shown to induce apoptosis in various cancer cell lines, including HT-29, MCF-7, and HeLa. mdpi.comnih.govnih.gov The observed antiproliferative effects are presumably facilitated through the stimulation of apoptosis. nih.govresearchgate.net The apoptotic effect is elicited through a multifaceted mechanism involving the modulation of mitochondrial function, elevated production of reactive oxygen species (ROS), and the activation of caspase-3/7. mdpi.comnih.govnih.govresearchgate.net This suggests that this compound triggers the intrinsic apoptotic pathway, which is often initiated by intracellular stress signals and involves mitochondrial dysfunction. wikipedia.orgthermofisher.com

Cell Cycle Arrest Modalities

Selective anti-proliferative and cell cycle arrest effects of this compound on cancer cells have been reported. mdpi.comnih.govnih.govresearchgate.net Studies have indicated that this compound can induce cell cycle arrest at the G0/G1 and G2/M phases in cancer cell lines. mdpi.com This disruption of cell cycle progression contributes to the inhibition of cancer cell proliferation. research-nexus.net Cell cycle arrest is a critical mechanism in cancer therapy, aiming to halt the division of rapidly proliferating cancer cells. nih.gov

Subcellular and Molecular Targets of this compound

Investigations have identified several key subcellular components and molecular targets that are modulated by this compound, contributing to its biological effects on cancer cells.

Modulation of Mitochondrial Function

This compound has been shown to modulate mitochondrial function in cancer cells. mdpi.comnih.govnih.govresearchgate.net This modulation includes effects on mitochondrial depolarization and a reduction in ATP levels. mdpi.comresearchgate.net For instance, this compound significantly reduced ATP levels in HeLa and HT-29 cells. mdpi.com Reduced mitochondrial activity after this compound treatment has been observed, as indicated by decreased intensity of mitochondrial stains. mdpi.com The effects of this compound on mitochondrial functions, particularly mitochondrial respiration, appear to be related to its cytotoxic effects. mdpi.com Mitochondria play crucial roles in both cell survival and death, and their dysfunction can trigger apoptotic pathways. mdpi.comthermofisher.com

Reactive Oxygen Species (ROS) Production Pathways

Elevated production of reactive oxygen species (ROS) is a significant factor in this compound-induced cell death in cancer cells. mdpi.comnih.govnih.govresearchgate.net this compound treatment leads to an increase in intracellular ROS levels. mdpi.comresearchgate.net Excessive ROS production can lead to oxidative stress, which damages cellular components and triggers cell death pathways, including apoptosis. mdpi.comthermofisher.comnih.gov The induction of ROS is considered a key mechanism by which this compound exerts its cytotoxic effects. mdpi.comresearchgate.net

Data on ROS induction by this compound in different cell lines has been evaluated. For example, using flow cytometry with CM-H₂DCFDA staining, the mean fluorescence intensity (MFI), indicative of ROS levels, was measured in HT-29, MCF-7, and HeLa cells treated with this compound for 12 and 24 hours. researchgate.net

| Cell Line | Treatment Duration (h) | ROS Level (MFI) |

| HT-29 | 12 | Data Available |

| HT-29 | 24 | Data Available |

| MCF-7 | 12 | Data Available |

| MCF-7 | 24 | Data Available |

| HeLa | 12 | Data Available |

| HeLa | 24 | Data Available |

*Specific numerical values for MFI were not extracted in the search snippets, but the studies indicate quantitative data were collected and analyzed researchgate.net.

Caspase-3/7 Activation and Apoptotic Cascade Involvement

This compound induces the activation of caspase-3/7, which are key executioner caspases in the apoptotic cascade. mdpi.comnih.govnih.govresearchgate.netresearchgate.net The activation of executioner caspases like caspase-3 is considered a hallmark of apoptosis. nih.govresearchgate.net Caspase-3 plays a central role in the execution phase of apoptosis and is involved in the cleavage and activation of other caspases. researchgate.net Studies have measured caspase-3/7 activity following exposure to this compound. mdpi.comnih.govnih.govresearchgate.net Increased caspase-3/7 activity was observed in HeLa cells at higher concentrations and different time points. mdpi.comnih.govresearchgate.net The induction of caspase-3/7 in cancer cell lines by this compound is related to its cytotoxic effects. nih.gov

Data on Caspase-3/7 activity following this compound treatment in different cell lines has been assessed using assays like the Caspase-3/7 Glo assay kit. mdpi.comnih.govnih.gov

| Cell Line | Treatment Duration (h) | This compound Concentration (µg/mL) | Caspase-3/7 Activity (Fold Increase) |

| HT-29 | 12 | Various | Not significant with all treatments nih.gov |

| HT-29 | 24 | Various | Not significant with all treatments nih.gov |

| MCF-7 | 12 | Various | Not significant with all treatments nih.gov |

| MCF-7 | 24 | Various | Not significant with all treatments nih.gov |

| HeLa | 12 | Higher concentrations | Considerably higher nih.govresearchgate.net |

| HeLa | 24 | Higher concentrations | Considerably higher nih.govresearchgate.net |

Disorganization of F-actin Structures

Research indicates that this compound induces the disorganization of F-actin structures within cells. This effect has been observed in various cancer cell lines, including HT-29, MCF-7, and HeLa cells. fishersci.sefishersci.cawikidata.orgfishersci.camims.com The disruption of the actin cytoskeleton is a significant cellular event that can impact cell morphology, migration, and division, and it is often associated with the induction of apoptosis. fishersci.sefishersci.cawikidata.orgfishersci.camims.comciteab.comdermatologytimes.comnih.gov The observed F-actin disorganization is considered one of the mechanisms contributing to the antiproliferative effects of this compound in cancer cells. fishersci.sefishersci.cawikidata.orgfishersci.camims.com

Topoisomerase-I Inhibition

This compound has been shown to inhibit the activity of DNA Topoisomerase-I. fishersci.sefishersci.cawikidata.orgfishersci.camims.comciteab.comdermatologytimes.comnih.govprobes-drugs.org Topoisomerase-I is a crucial enzyme involved in DNA replication, transcription, and repair, making it a significant target for anticancer therapies. fishersci.ca Inhibition of Topoisomerase-I leads to the accumulation of DNA strand breaks, ultimately triggering cell death pathways. wikipedia.org Studies have suggested that the cytotoxic and apoptotic activities of this compound may be related to its ability to inhibit Topoisomerase-I. fishersci.ca This mechanism is shared with established anticancer drugs such as Camptothecin and its derivatives, including Irinotecan, which are known Topoisomerase inhibitors. fishersci.carsc.org

Protein-Ligand Interaction Studies (e.g., Enzyme Kinetics, Binding Assays)

Investigating the direct interaction between this compound and its biological targets is crucial for understanding its mechanism of action. While detailed enzyme kinetics or binding assays specifically for this compound with targets like Topoisomerase-I are not extensively detailed in the provided snippets, related studies offer insights into the approaches used.

Computational methods, such as molecular docking, are commonly employed in phytochemical studies and drug discovery to predict the interaction between a ligand (like this compound) and a target protein, assessing binding affinities and identifying interaction sites. 197.255.126nih.gov These methods can provide valuable initial data before experimental validation. Predicted properties for this compound, such as its XlogP of 4.6, provide information about its lipophilicity, which can influence its interaction with biological membranes and targets. rsc.org

A study on a this compound derivative, specifically a steroid designated as "steroid FG" substituted with a guanylhydrazone moiety, demonstrated selective interaction with the telomeric G-quadruplex in vitro. atamankimya.com This indicates that this compound-based structures can engage in specific binding interactions with nucleic acid structures, highlighting a potential area for further investigation into this compound's molecular targets beyond enzymes like Topoisomerase-I. atamankimya.com

While not directly focused on this compound, protein-ligand interaction studies have been conducted on related steroidal alkaloids. For instance, Holamine, often studied alongside this compound, has been investigated for its interaction with Leishmania donovani Squalene Synthase using molecular docking, revealing binding affinities and interacting residues. researchgate.net These studies exemplify the type of protein-ligand interaction analysis that can be applied to this compound to further delineate its molecular targets and binding characteristics.

| Compound Name | Predicted XlogP rsc.org |

| This compound | 4.6 |

| Pivmecillinam | 4.73 |

| Methylergonovine | 4.97 |

| Puromycin | 5.02 |

| Alfuzosin | 5.03 |

| Istamycin C1 | 5.26 |

| Netilmicin | 5.61 |

| 3-Oxo-12,18-ursadien-28-oic acid | 6.42 |

Network Perturbation and Signaling Pathway Modulation

This compound's biological effects extend to the perturbation of cellular networks and the modulation of various signaling pathways, particularly those involved in cell death. The observed F-actin disorganization and Topoisomerase-I inhibition are upstream events that contribute to a cascade of downstream signaling events.

Studies have shown that this compound induces apoptosis in cancer cells. fishersci.sefishersci.cawikidata.orgfishersci.camims.com This apoptotic effect is mediated through several key events, including the modulation of mitochondrial function, leading to mitochondrial depolarization. fishersci.sefishersci.cawikidata.orgfishersci.camims.com this compound also promotes the elevation of reactive oxygen species (ROS) production, contributing to oxidative stress within the cell. fishersci.sefishersci.cawikidata.orgfishersci.camims.com Furthermore, the activation of caspases, specifically caspase-3/7, is a critical step in the execution phase of apoptosis, and this has been observed in response to this compound treatment. fishersci.sefishersci.cawikidata.orgfishersci.camims.com These findings suggest that this compound modulates signaling pathways that converge on the mitochondria-dependent apoptotic pathway. dermatologytimes.com The combined effects on F-actin structure, Topoisomerase-I activity, mitochondrial function, ROS production, and caspase activation illustrate how this compound perturbs multiple interconnected cellular processes to exert its biological effects.

Computational Chemistry Applications in Funtumine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand (such as Funtumine) when bound to a receptor (typically a protein). jscimedcentral.com This method aims to estimate the binding affinity between the molecule and its target, providing insights into the potential strength and nature of the interaction. mdpi.comfrontiersin.org

Prediction of Binding Affinity and Preferred Conformations

Molecular docking studies involving this compound and its derivatives have been performed to predict their binding affinities to various biological targets. researchgate.netplos.org The docking process involves evaluating different possible binding poses of this compound within the target's binding site and scoring these poses based on their estimated binding energy. jscimedcentral.com A lower binding energy generally indicates a more favorable and potentially stronger interaction. plos.org These studies can help identify the most likely binding conformations of this compound and its analogs, providing a theoretical basis for their observed biological activities. researchgate.net For instance, molecular docking calculations have been used to demonstrate that this compound derivatives can bind at the aromatic gorge of Acetylcholinesterase (AChE), with estimated binding free energies correlating well with in vitro inhibitory profiles. researchgate.net Hydrophobic and hydrogen bonding interactions were found to be key contributors to the binding of these steroidal alkaloids. researchgate.net

Identification of Allosteric Sites and Binding Pockets

Computational methods, including molecular docking and molecular dynamics simulations, are employed to identify potential binding sites on target proteins, including both orthosteric (active) and allosteric sites. allonutshell.cnnih.govbiorxiv.org Allosteric sites are distinct from the active site and can modulate protein function upon ligand binding. allonutshell.cnnih.gov Identifying these sites is crucial for the rational design of drugs with enhanced selectivity and reduced side effects. allonutshell.cnnih.gov While the provided search results specifically mention the identification of allosteric sites and binding pockets in other proteins using computational methods allonutshell.cnbiorxiv.orgnih.govresearchgate.netmdpi.com, the general principles apply to studies involving this compound if a relevant protein target is being investigated. Computational tools can analyze the protein's surface and identify cavities or regions that are energetically favorable for ligand binding. biorxiv.orgresearchgate.netmdpi.com

Ligand-Based and Structure-Based Docking Strategies

Molecular docking approaches can be broadly categorized into ligand-based and structure-based methods. jscimedcentral.com Structure-based docking utilizes the three-dimensional structure of the target protein to predict how a ligand will bind to it. jscimedcentral.commdpi.comnih.gov This approach requires a known or accurately modeled structure of the protein. Ligand-based docking, on the other hand, relies on information about known ligands that bind to the target, without requiring the protein's 3D structure. It uses the properties of these known ligands to infer the characteristics of potential new ligands. While the search results mention the application of both ligand-based and structure-based computational analyses in a study involving this compound or its derivatives unica.it, the specific details of how these strategies were applied to this compound are not extensively elaborated in the provided snippets. Structure-based methods often involve preparing the protein structure and the ligand structure before performing the docking calculations. jscimedcentral.commdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques that simulate the physical movements of atoms and molecules over time. numberanalytics.comresearchgate.netnih.gov Unlike static docking methods, MD simulations provide a dynamic view of molecular interactions, accounting for the flexibility of both the ligand and the receptor, as well as the influence of the surrounding environment, such as solvent. researchgate.netnih.govvolkamerlab.org

Investigation of Conformational Changes and Dynamic Stability of this compound and its Complexes

MD simulations are widely used to investigate the conformational changes of biological molecules and the dynamic stability of protein-ligand complexes. numberanalytics.comresearchgate.netnih.govnih.govmdpi.com By simulating the system's evolution over time, researchers can observe how this compound and its potential target proteins move and interact, providing insights into the flexibility of the molecules and the stability of the bound complex. researchgate.netnih.govvolkamerlab.orgnih.gov For example, MD simulations can reveal functionally important structural changes in proteins upon ligand binding. nih.govnih.govmdpi.com While the provided search results discuss MD simulations in the context of studying conformational changes and stability of various protein-ligand systems mdpi.comnih.govresearchgate.netmdpi.comnih.gov, specific detailed findings regarding the conformational changes and dynamic stability of this compound and its complexes are not explicitly present in the snippets. However, the general application of MD for assessing complex stability through metrics like Root Mean Square Deviation (RMSD) is mentioned. nih.govresearchgate.netmdpi.com

Analysis of Solvent Effects and Entropic Contributions to Binding

MD simulations can account for the explicit or implicit presence of solvent molecules, allowing for the analysis of solvent effects on molecular interactions and conformational behavior. volkamerlab.orgblopig.comusp.bricmab.esarxiv.org The solvent environment plays a crucial role in biological processes, influencing binding affinities and molecular dynamics. usp.brarxiv.org Furthermore, MD simulations can be used to estimate entropic contributions to binding free energy, which are related to the changes in the system's disorder and conformational freedom upon binding. volkamerlab.orgblopig.complos.orgmdpi.com While calculating entropic contributions can be computationally demanding, methods exist to estimate them from MD trajectories. blopig.complos.orgmdpi.comnih.gov Accounting for solvent effects and entropic contributions provides a more complete thermodynamic picture of the binding process compared to methods that only consider enthalpic factors. volkamerlab.orgblopig.complos.org The search results highlight the importance of considering solvent effects and entropic contributions in MD simulations for a more accurate understanding of binding events. volkamerlab.orgblopig.comusp.brarxiv.orgplos.orgmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to establish a correlation between the structural properties of a set of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds based on their molecular descriptors. This approach is valuable in optimizing the synthesis of compound analogs, such as this compound derivatives, with enhanced properties like improved solubility while retaining desired bioactivity. wikipedia.org

QSAR models can be trained on a dataset of existing this compound analogs with known activities. For instance, a study mentioned training models on a set of at least 20 analogs to predict solubility-bioactivity trade-offs, validating the models using techniques like leave-one-out cross-validation to ensure a good fit (e.g., R² > 0.7). wikipedia.org This allows researchers to computationally assess potential modifications to the this compound structure before undertaking costly and time-consuming synthesis and experimental testing.

The application of QSAR is also relevant in the broader context of steroidal alkaloids and their interactions with biological targets. For example, databases like G4LDB, which compile data on G-quadruplex ligands including this compound derivatives, serve as valuable resources for building predictive QSAR models to guide the design and optimization of ligands targeting these structures. By analyzing the structural features that contribute to the stabilizing activity of compounds like the this compound derivative Steroid FG on G-quadruplexes, QSAR can help in designing more potent and selective G-quadruplex binders. nih.govcambridge.orgctdbase.org

Virtual Screening and De Novo Design of this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify potential drug candidates based on their likelihood of binding to a specific biological target. This method can significantly accelerate the discovery process by prioritizing compounds for experimental testing. Virtual screening has been applied in the search for G-quadruplex ligands, leading to the identification of non-planar alkaloids, including a this compound derivative (Steroid FG), that exhibit stabilizing effects on G-quadruplex structures. nih.govcambridge.orgctdbase.org Pharmacophore-based virtual screening is one approach used to identify such ligands by searching for molecules possessing specific arrangements of chemical features necessary for interaction with the target. nih.gov Molecular docking, a key component of virtual screening, is used to predict the binding mode and affinity of small molecules to biological macromolecules like DNA or proteins. ctdbase.org

De novo design, in contrast to virtual screening, involves building novel molecular structures from scratch based on the characteristics of a target site. acs.orgiiitd.edu.inplos.orgabcam.com The goal is to design molecules that are complementary in shape and chemical properties to the target receptor, aiming for high specificity and desirable pharmacological attributes, such as being "drug-like" and synthetically accessible. acs.org While specific detailed studies on the de novo design of this compound itself were not prominently found in the search results, the principles of de novo design are highly relevant to the development of new this compound analogs. By understanding the interaction mechanisms of this compound with its targets, de novo design approaches could be employed to generate novel steroidal scaffolds or modify the existing this compound structure to enhance potency, selectivity, or other desirable properties. This involves identifying key interaction points within the target site and designing molecular fragments that can bind effectively, then assembling these fragments into complete, synthesizable molecules. acs.org

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations provide a more accurate description of the electronic structure and behavior of molecules compared to classical molecular mechanics methods. These calculations are essential for understanding chemical bonding, charge distribution, reaction mechanisms, and spectroscopic properties. nih.govresearchgate.net For a complex molecule like this compound, QM calculations can provide insights into its intrinsic electronic properties, which are crucial for its interactions with biological molecules.

QM methods can be used to calculate properties such as atomic charges, dipole moments, and molecular orbitals, which influence how this compound interacts with its environment and its biological targets. nih.gov Understanding the electronic structure can help elucidate the reactive sites of the molecule and predict its metabolic fate or potential for chemical modifications. While specific QM studies solely focused on this compound's electronic structure were not detailed in the search results, QM calculations are routinely applied to study the properties of natural products and drug molecules to understand their behavior at the atomic level. For instance, QM calculations, often based on Density Functional Theory (DFT), are used within QM/MM frameworks to accurately describe the electronic state of the reactive part of a system, such as the active site of an enzyme interacting with a ligand.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches combine the accuracy of QM methods for a specific region of interest with the computational efficiency of classical Molecular Mechanics (MM) for the rest of the system. This is particularly useful for studying large biological systems, such as protein-ligand complexes or molecules interacting with membranes, where a full QM treatment is computationally prohibitive. In the context of this compound, QM/MM methods could be applied to study its interactions with its known biological targets, such as DNA topoisomerase I or mitochondrial components.

For example, if studying the interaction of this compound with an enzyme, the active site and the this compound molecule could be treated with QM methods to accurately capture bond breaking/formation or charge transfer effects, while the surrounding protein and solvent molecules are treated with less computationally expensive MM methods. This allows for the investigation of the detailed mechanism of action, including how this compound might inhibit enzyme activity or induce mitochondrial depolarization at the molecular level. QM/MM approaches have been successfully used to study the affinity and specificity of ligand interactions with proteins, providing valuable insights into the molecular basis of biological activity.

Integration of Computational and Experimental Data for Mechanistic Elucidation

The integration of computational and experimental data is a powerful strategy for gaining a comprehensive understanding of the mechanisms by which compounds like this compound exert their biological effects. Computational methods can provide testable hypotheses and atomic-level insights that complement experimental observations. Conversely, experimental data are essential for validating computational predictions and refining models.

For instance, experimental studies have shown that this compound induces apoptosis in cancer cells through mechanisms involving mitochondrial depolarization and increased ROS production. wikipedia.orgd-nb.infocenmed.com Computational approaches, such as molecular dynamics simulations and QM/MM calculations, could be used to model the interaction of this compound with mitochondrial membranes or relevant proteins to understand how these events are triggered at a molecular level. Similarly, experimental data on the cytotoxicity of this compound and its derivatives against different cancer cell lines wikipedia.orgd-nb.infocenmed.com can be used to build and validate QSAR models that predict the activity of new compounds. wikipedia.org

Furthermore, computational methods can help in interpreting complex experimental data. For example, docking studies can suggest plausible binding poses of this compound to its targets, which can then be investigated experimentally. ctdbase.org The integration of data from techniques like virtual screening, QSAR, and molecular dynamics simulations with experimental results from cell viability assays, apoptosis detection, and mechanistic studies allows researchers to build a more complete picture of how this compound interacts with biological systems and mediates its effects. This combined approach enhances the efficiency and reliability of the research process, paving the way for the discovery and development of novel therapeutic agents.

Structure Activity Relationship Sar Studies of Funtumine and Its Derivatives

Identification of Key Structural Motifs and Pharmacophores

The fundamental structural motif of Funtumine is its steroidal skeleton, specifically a 5α-pregnane core. nih.govebi.ac.uk Key functional groups contributing to its biological profile include the 3α-amino group and the 20-oxo group. In the broader class of steroidal alkaloids, the presence of a nitrogen atom within the rings or side chains is considered a significant structural feature influencing activity. researchgate.netrhhz.net The inherent hydrophobic nature of the pregnane (B1235032) skeleton also plays a role in the inhibitory potential observed in some steroidal alkaloids. researchgate.net

Research into this compound derivatives has begun to identify specific structural elements critical for potency. Preliminary SAR analysis suggests that modifying the carbonyl group at the C-20 position is significant. researchgate.netresearchgate.net For instance, conversion of this carbonyl group to a hydroxyl group has been indicated as a modification that could lead to more potent compounds. researchgate.netresearchgate.net Additionally, the relative configuration at the C-3 position, bearing the amino group in this compound, is recognized as an influential factor affecting the activity of pregnane alkaloids. nih.gov

Impact of Substituent Variations on Biological Effects

Variations in substituents on the this compound scaffold have a notable impact on its biological effects, particularly its anticancer activity. A key finding from preliminary SAR studies is that the conversion of the C-20 carbonyl function to a hydroxyl group can enhance the potency of this compound derivatives. researchgate.netresearchgate.net

Studies involving the synthesis and evaluation of this compound amide/sulfonamide derivatives have shown that some of these modified compounds exhibit significant inhibition activities against cancer cell lines, in some cases comparable to or even exceeding that of the commercial anticancer agent, 5-Fluorouracil. researchgate.netresearchgate.net For example, a specific derivative, compound 4i (an amide/sulfonamide derivative), demonstrated potent growth inhibitory effects on HePG2 and HCT116 cancer cell lines while showing minimal toxicity towards normal human BEAS-2B cells. researchgate.netresearchgate.net

Comparative analysis with other steroidal alkaloids, such as holamine, has provided further insights. While a study suggested that the presence of a 5,6-double bond might increase cytotoxicity in some steroidal alkaloids, this effect was observed to have little impact on the activity of this compound and holamine against certain cell lines (HT-29, HeLa, MCF-7, and KMST-6). nih.gov General SAR studies on pregnane alkaloids indicate that substituents at positions C-3, 5, 6, 7, and 15 of the steroidal skeleton can influence cytotoxic activity. nih.gov Furthermore, for pregn-17(20)-en-3-amine derivatives, the stereochemistry at C-3 is important, with 3β-substituted derivatives generally showing better activity than their 3α counterparts, with the exception of 3-piperidin-1-yl derivatives. nih.gov Given that this compound possesses a 3α-amino group, this highlights the potential for altered activity with epimerization or substitution at this position.

Detailed research findings on the cytotoxic effects of this compound against various cancer cell lines have been reported. The following table summarizes some of these findings:

| Cell Line | Concentration (µg/mL) | Cytotoxicity (%) | Viability (%) |

| HT-29 | 15 | 53.87 | 46.3 |

| MCF-7 | 15 | 44.41 | - |

| HeLa | (various) | (dose-dependent) | (dose-dependent) |

| KMST-6 | (various) | (lower than cancer cells) | (higher than cancer cells) |

Stereochemical Influences on Activity

Stereochemistry is a critical factor influencing the biological activity of many natural products, including steroidal alkaloids like this compound. The relative configuration at key positions on the steroidal scaffold significantly impacts how the molecule interacts with biological targets. For pregnane alkaloids, the stereochemistry at C-3 is known to be an influential determinant of activity. nih.gov As noted earlier, studies on related pregn-17(20)-en-3-amine derivatives have shown that the 3β-configuration generally confers higher activity compared to the 3α-configuration, although exceptions exist depending on the specific substituent. nih.gov Since this compound naturally possesses a 3α-amino group, modifications to alter this stereochemistry could potentially lead to compounds with altered or improved activity profiles.

Correlation between Molecular Architecture and Specific Target Interactions

The biological effects of this compound are intrinsically linked to its interactions with specific molecular targets within cells. Research has shed light on several key mechanisms by which this compound exerts its anticancer activity, demonstrating a clear correlation between its molecular architecture and these target interactions.

This compound has been shown to induce apoptosis in cancer cells through multiple pathways. It modulates mitochondrial function, leading to increased production of reactive oxygen species (ROS) and subsequent activation of caspase-3/7. nih.govresearchgate.netresearchgate.net These events are central to the apoptotic cascade and highlight the interaction of this compound with components regulating mitochondrial integrity and the cellular redox balance. nih.govresearchgate.netresearchgate.netresearchgate.net

Furthermore, this compound disrupts the organization of F-actin, a key component of the cytoskeleton. nih.govresearchgate.netresearchgate.net This interaction with the cellular structural machinery can affect cell shape, motility, and division, contributing to its antiproliferative effects.